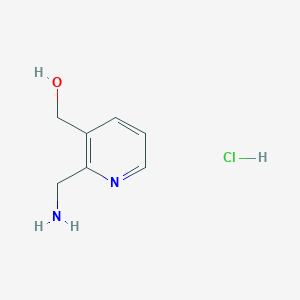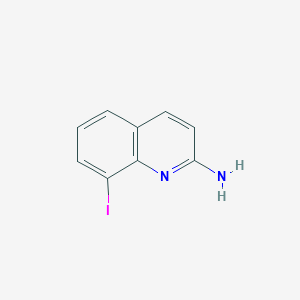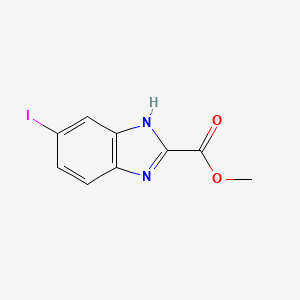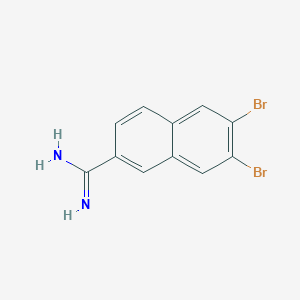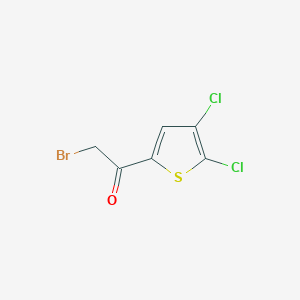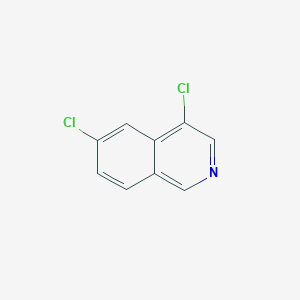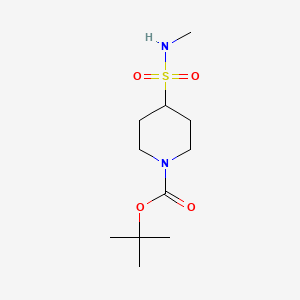![molecular formula C8H8IN B13664086 4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)
4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a cyclopentane ring fused to a pyridine ring, with an iodine atom attached to the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced derivatives with hydrogen replacing the iodine atom.
Substitution: Formation of substituted cyclopenta[b]pyridine derivatives with various functional groups.
Scientific Research Applications
4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. For example, as a protein kinase inhibitor, the compound binds to the active site of the kinase, preventing its phosphorylation activity and thereby inhibiting downstream signaling pathways . As a calcium channel antagonist, it blocks the influx of calcium ions into cells, which can modulate various physiological processes .
Comparison with Similar Compounds
4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine can be compared with other similar compounds such as:
6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the iodine atom, which may affect its reactivity and biological activity.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Contains a carbonyl group at the fifth position, which can influence its chemical properties and applications.
4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine:
Properties
Molecular Formula |
C8H8IN |
|---|---|
Molecular Weight |
245.06 g/mol |
IUPAC Name |
4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C8H8IN/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2 |
InChI Key |
QHFSGKKDARYEOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


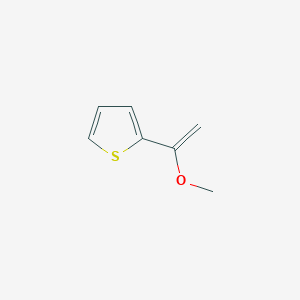

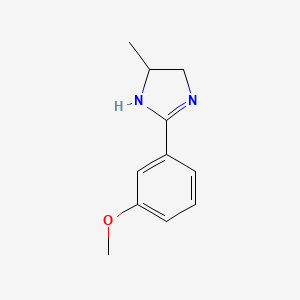
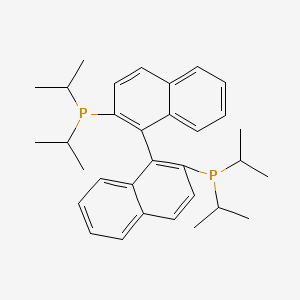
![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
